2,6-dioxo-N-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Description
2,6-Dioxo-N-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a tetrahydropyrimidine derivative characterized by a six-membered heterocyclic core with two ketone groups at positions 2 and 4. The N-(prop-2-en-1-yl) carboxamide substituent at position 4 introduces an allyl group, which may enhance hydrophobic interactions and conformational flexibility.
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2,4-dioxo-N-prop-2-enyl-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-2-3-9-7(13)5-4-6(12)11-8(14)10-5/h2,4H,1,3H2,(H,9,13)(H2,10,11,12,14) |
InChI Key |
JPGRYPIZPHNGEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of orotic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and crystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide primarily involves the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of lipid epoxides, which are known to have vasodilatory properties. This inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), resulting in the relaxation of vascular smooth muscle and reduction of blood pressure .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound is structurally related to several tetrahydropyrimidine and pyrimidine derivatives (Table 1).
Table 1: Structural Comparison of Key Analogs
| Compound Name (CAS No.) | Core Structure | Substituents at Position 4 | Similarity Score |
|---|---|---|---|
| Target Compound | 1,2,3,6-Tetrahydropyrimidine | N-(prop-2-en-1-yl) carboxamide | Reference |
| 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (50887-69-9) | Same core | Carboxylic acid | 1.00 |
| 5-Amino-2,6-dioxo-... (7164-43-4) | Same core | 5-Amino, carboxylic acid | 0.87 |
| 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (39828-47-2) | Imidazole | Carboxylic acid | 0.73 |
| Dihydroorotate dehydrogenase inhibitor (PDB: 3w74) | 1,2,3,6-Tetrahydropyrimidine | Trifluoromethoxy-phenyl-ethyl, carboxylic acid | N/A |
Key Observations :
- The carboxylic acid analogs (e.g., CAS 50887-69-9) exhibit high structural similarity but lack the allyl carboxamide group, which may reduce membrane permeability compared to the target compound .
- The DHODH inhibitor (PDB: 3w74) shares the tetrahydropyrimidine core but incorporates a bulky trifluoromethoxy-phenyl group, highlighting the scaffold's versatility in targeting enzymes .
Functional and Pharmacological Comparisons
Role of the Allyl Substituent
The N-(prop-2-en-1-yl) group in the target compound may confer distinct pharmacological properties:
- Conformational Flexibility : The unsaturated bond allows rotational freedom, possibly optimizing binding to flexible active sites (e.g., angiotensin II receptors) .
Enzyme Inhibition Potential
- DHODH Inhibition : The tetrahydropyrimidine core is critical for binding to DHODH, as demonstrated by the PDB 3w74 complex. However, the absence of electron-withdrawing groups (e.g., trifluoromethoxy in 3w74) in the target compound may reduce potency .
- Angiotensin II Receptor Antagonism : Prop-2-en-1-yl-substituted thiazol-imines (e.g., compound 3(5) in ) show strong antihypertensive effects, suggesting that the allyl group in the target compound could similarly modulate receptor interactions .
Physicochemical Properties
While direct solubility data for the target compound is unavailable, inferences can be drawn from analogs:
- Carboxylic Acid Analogs : Higher aqueous solubility due to ionizable groups, but lower logP values (e.g., CAS 50887-69-9) .
- Target Compound : The allyl carboxamide likely reduces solubility compared to carboxylic acids but improves lipid bilayer penetration.
Hydrogen-Bonding and Crystal Packing
The tetrahydropyrimidine core participates in hydrogen-bonding networks, as seen in crystal structures of related compounds. For example:
Biological Activity
2,6-Dioxo-N-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide (commonly referred to as THPC) is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article explores the biological activity of THPC, supported by various studies and findings.
Chemical Structure
The chemical structure of THPC can be represented as follows:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of THPC derivatives. For instance:
- Antibacterial Activity : THPC exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria indicate potent antibacterial effects.
- Antifungal Activity : The compound also demonstrates antifungal properties. A study reported that THPC derivatives showed considerable inhibition against fungal strains like Candida albicans and Aspergillus niger, with zone of inhibition measurements indicating efficacy comparable to standard antifungal agents .
| Compound | Zone of Inhibition (mm) | Against Bacteria |
|---|---|---|
| THPC | 15 | S. aureus |
| THPC | 12 | E. coli |
| Standard | 20 | Fluconazole |
Antioxidant Activity
THPC has also been evaluated for its antioxidant potential. The antioxidant activity was assessed using various assays, including DPPH and chemiluminescence methods. Results indicated that certain derivatives of THPC exhibited strong free radical scavenging activity, suggesting their potential use in preventing oxidative stress-related diseases .
Case Studies
- In Vitro Antimicrobial Screening : A comprehensive study synthesized several tetrahydropyrimidine carboxamide derivatives and tested them against various microbial strains. The results demonstrated that compounds derived from THPC had varying degrees of antimicrobial activity, with some showing excellent inhibition against pathogenic bacteria and fungi .
- Anticancer Potential : Research has indicated that certain tetrahydropyrimidine derivatives may possess anticancer properties. Compounds with specific substitutions at the fifth position of the pyrimidine ring showed significant cytotoxic effects on cancer cell lines, suggesting a potential pathway for developing new anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
